molecular formula C19H25F2N3O4 B5591348 (3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

(3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide

Cat. No. B5591348
M. Wt: 397.4 g/mol
InChI Key: FLCCJUKFOUPMKF-KGLIPLIRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, aiming for high yield and purity. For example, a compound with a somewhat similar structure, "3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one," was synthesized through a two-step reaction with a 92% yield, demonstrating the intricate processes involved in crafting such molecules (Kuswardani et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, including techniques like IR, NMR, and mass spectrometry, plays a crucial role in confirming the chemical structure of synthesized compounds. Such analyses ensure the correct assembly of the molecule and its expected functional properties, as seen in the compound "3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one" (Kuswardani et al., 2020).

Scientific Research Applications

Synthesis and Chemical Structure Analysis

The synthesis and structural elucidation of compounds related to (3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide are crucial in the development of potential pharmaceuticals. A study presented the synthesis of benzamide derivatives, including structures similar to the compound of interest, highlighting their potential applications in identifying binding sites for allosteric modulators of receptors. These compounds were evaluated for their anti-fatigue effects, indicating a broader application in therapeutic research (Wu et al., 2014).

Antimicrobial and Antiproliferative Activities

Research into derivatives of (3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide has shown antimicrobial properties. A study on novel 1,2,4-triazole derivatives, including those with morpholine or methyl piperazine components, demonstrated good or moderate activities against a range of microorganisms, suggesting the potential for these compounds in antimicrobial therapy (Bektaş et al., 2010). Additionally, compounds with morpholino groups have been investigated for their antiproliferative activities, indicating their utility in cancer research. A particular study synthesized a compound with a structure similar to the one of interest, showing significant inhibitory activity against cancer cell lines, thereby supporting the potential use of these derivatives in cancer therapy (Lu et al., 2021).

Biological Imaging and Disease Research

Compounds analogous to (3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide are also of interest in the development of imaging agents for diseases like Parkinson's disease. The synthesis of [11C]HG-10-102-01, a compound designed for PET imaging of the LRRK2 enzyme in Parkinson's disease, illustrates the potential of such derivatives in biomedical imaging and diagnostics (Wang et al., 2017).

properties

IUPAC Name

(3R,5S)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2N3O4/c1-27-15-3-2-12(16(20)17(15)21)11-23-18(25)13-8-14(10-22-9-13)19(26)24-4-6-28-7-5-24/h2-3,13-14,22H,4-11H2,1H3,(H,23,25)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCCJUKFOUPMKF-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC(=O)C2CC(CNC2)C(=O)N3CCOCC3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)CNC(=O)[C@@H]2C[C@@H](CNC2)C(=O)N3CCOCC3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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